molecular formula C6H13NS B6212078 methyl[(thiolan-2-yl)methyl]amine CAS No. 1339646-28-4

methyl[(thiolan-2-yl)methyl]amine

Cat. No.: B6212078
CAS No.: 1339646-28-4
M. Wt: 131.2
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Description

Methyl[(thiolan-2-yl)methyl]amine (CAS: 1339646-28-4) is a secondary amine with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol . Its structure consists of a methyl group and a thiolan-2-ylmethyl group attached to the nitrogen atom. Thiolan (tetrahydrothiophene) is a saturated five-membered ring containing one sulfur atom, distinguishing it from aromatic thiophene derivatives. This compound is primarily utilized in research and development as a synthetic intermediate, particularly in the preparation of heterocyclic compounds and ligands .

Properties

CAS No.

1339646-28-4

Molecular Formula

C6H13NS

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(thiolan-2-yl)methyl]amine typically involves the reaction of thiolane with methylamine under controlled conditions. One common method is the nucleophilic substitution reaction where thiolane is treated with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(thiolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Methyl[(thiolan-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl[(thiolan-2-yl)methyl]amine exerts its effects involves interactions with various molecular targets. The thiolane ring can interact with biological molecules through sulfur bonding, while the methylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl[(thiolan-2-yl)methyl]amine with three structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₆H₁₃NS 131.24 1339646-28-4 Secondary amine; saturated thiolan ring
2-(Thiolan-2-yl)ethan-1-amine hydrochloride C₆H₁₄ClNS 171.70 2060063-86-5 Primary amine; ethyl linker; hydrochloride salt
N-Methyl-(2-thienylmethyl)amine C₇H₁₁NS 141.23 Not provided Secondary amine; aromatic thiophene ring
[2-(Dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine C₁₀H₁₈N₂S 198.33 Not provided Tertiary amine; branched alkyl chain; methylthiophene

Key Observations :

  • Saturation vs. Aromaticity: this compound contains a saturated thiolan ring, which enhances conformational flexibility compared to the rigid aromatic thiophene in N-Methyl-(2-thienylmethyl)amine.
  • Amine Classification: The tertiary amine in [2-(dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine exhibits higher basicity than secondary or primary amines, influencing its interactions in acid-base reactions or coordination chemistry .
  • Salt Forms : 2-(Thiolan-2-yl)ethan-1-amine hydrochloride’s hydrochloride salt improves solubility in polar solvents, making it advantageous for pharmaceutical synthesis .
This compound
  • Synthetic Utility: Used as a building block for heterocyclic compounds.
N-Methyl-(2-thienylmethyl)amine
  • Drug Intermediate : Aromatic thiophene derivatives are common in pharmaceuticals (e.g., anticonvulsants, antipsychotics). The thiophene ring’s π-electron system may enhance binding to biological targets .
[2-(Dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine
  • Biochemical Relevance : Tertiary amines with thiophene moieties are explored in neurotransmitter analogs or enzyme inhibitors due to their dual functionality .

Research Findings and Comparative Performance

  • This compound’s secondary amine could offer moderate reactivity for similar applications if supported on porous substrates.
  • Thermal Stability : Saturated thiolan rings (as in this compound) generally exhibit higher thermal stability than aromatic thiophenes, advantageous in high-temperature reactions .

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